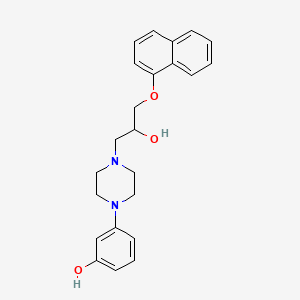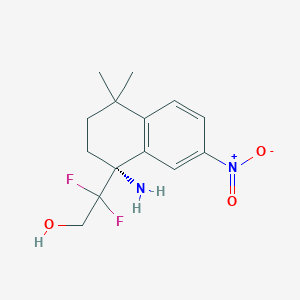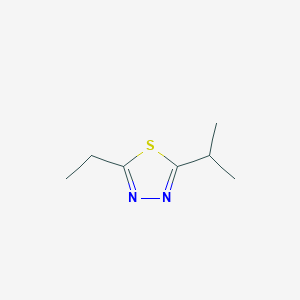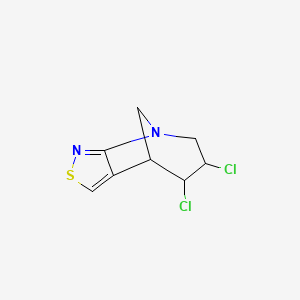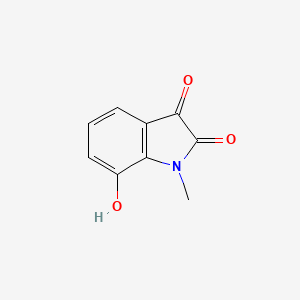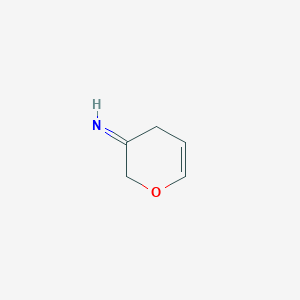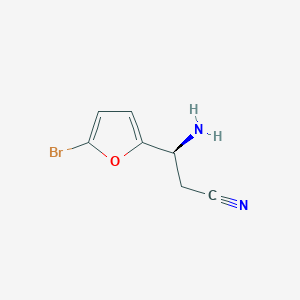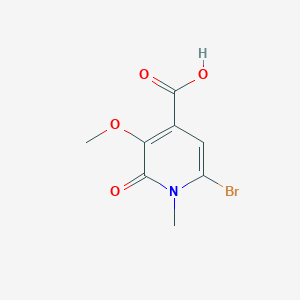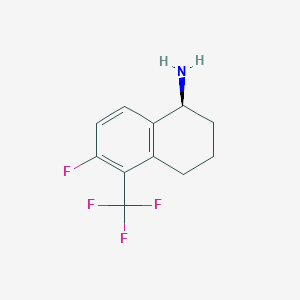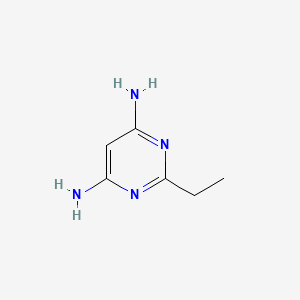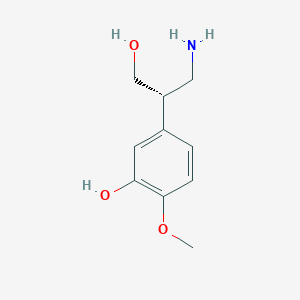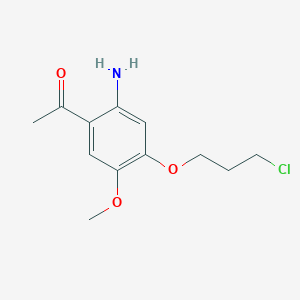![molecular formula C11H14N4O3 B13106066 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 54289-36-0](/img/structure/B13106066.png)
7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxyl group at the 7th position and a pentyl group at the 5th position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formyl or acyl compounds to form the triazole ring, followed by further functionalization to introduce the hydroxyl and pentyl groups. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups at the pentyl position.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors associated with cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
Compared to similar compounds, 7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID stands out due to its pentyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its bioavailability .
Properties
CAS No. |
54289-36-0 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
7-oxo-5-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N4O3/c1-2-3-4-5-7-6-8(16)15-11(12-7)13-9(14-15)10(17)18/h6H,2-5H2,1H3,(H,17,18)(H,12,13,14) |
InChI Key |
KJOIAQZQOVGORS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)N2C(=N1)N=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


